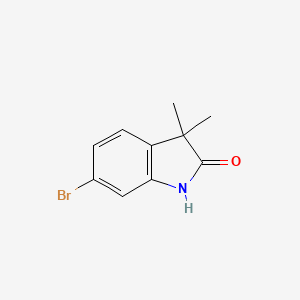

6-Bromo-3,3-dimethylindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAOYNGOQUASPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158326-84-2 | |

| Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-3,3-dimethylindolin-2-one chemical properties

An In-Depth Technical Guide to 6-Bromo-3,3-dimethylindolin-2-one for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the structural nuances, reactivity, synthesis, and spectroscopic characterization that underpin its utility in modern chemical research.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 158326-84-2) belongs to the oxindole class of compounds, which are a cornerstone in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs.[1][2] The strategic placement of a bromine atom on the aromatic ring and gem-dimethyl groups at the C3 position makes this molecule a highly versatile and sterically defined building block.

The fundamental physicochemical properties are summarized below, providing a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 158326-84-2 | [3][4] |

| Molecular Formula | C₁₀H₁₀BrNO | [3][5] |

| Molecular Weight | 240.10 g/mol | [3] |

| Appearance | Light Beige to Light Brown Solid | [6] |

| Boiling Point | 333.3 ± 42.0 °C (Predicted) | [5][6] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 13.47 ± 0.40 (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and DMSO | [6] |

Structural Analysis and Reactivity Insights

The molecule's reactivity is dictated by three primary functional zones: the bromo-substituted aromatic ring, the lactam (cyclic amide) moiety, and the sterically influential gem-dimethyl group.

Caption: 2D structure and key reactive sites of this compound.

-

Aryl Bromide : The C-Br bond at the 6-position is the most valuable functional handle for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, providing a direct pathway to diverse chemical libraries.

-

Lactam N-H : The secondary amine within the lactam ring is nucleophilic and can be deprotonated with a suitable base. The resulting anion can undergo N-alkylation, N-arylation, or N-acylation, offering another vector for structural modification.

-

Gem-Dimethyl Group : Located at the C3 position, this group is crucial. It imparts steric hindrance that can influence the conformation of the molecule and its derivatives. Furthermore, it blocks the α-position to the carbonyl, preventing potential side reactions like enolization and self-condensation that can occur in unsubstituted oxindoles.

Representative Synthesis Protocol

While multiple synthetic routes to substituted oxindoles exist, a common and reliable method involves the intramolecular cyclization of an α-haloamide precursor, which is itself derived from the corresponding aniline.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative)

This protocol is a representative pathway; optimizations are typically required based on laboratory-specific conditions.

-

Synthesis of 6-Bromooxindole (Parent Core) : A common route starts from a commercially available substituted aniline. For instance, 2-(2-Amino-4-bromophenyl)acetic acid can be cyclized under thermal or acid-catalyzed conditions to yield 6-bromoindolin-2-one. This precursor itself is typically prepared via reduction of the corresponding nitro compound, 2-(4-Bromo-2-nitrophenyl)acetic acid.

-

C3-Alkylation (Gem-Dimethylation) :

-

Rationale : To introduce the two methyl groups at the C3 position, a strong base is required to deprotonate the C3 carbon, forming an enolate. This is followed by reaction with an electrophilic methyl source. The process is performed twice.

-

Protocol : a. To a solution of 6-bromoindolin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) dropwise. b. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation at both N1 and C3. c. Add methyl iodide (MeI) (2.5 eq) dropwise. The causality here is the high reactivity of MeI as an Sₙ2 electrophile. d. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. e. Quench the reaction carefully with saturated aqueous NH₄Cl solution. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product via column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected data are summarized below.

| Technique | Expected Signature |

| ¹H NMR | δ 7.0-7.5 ppm : Aromatic protons (multiplets, 3H). The bromine and lactam ring will influence their precise shifts and coupling patterns. δ 8.0-9.0 ppm : N-H proton (broad singlet, 1H), exchangeable with D₂O. δ ~1.3 ppm : Gem-dimethyl protons (singlet, 6H), characteristic sharp signal due to equivalence. |

| ¹³C NMR | δ ~180 ppm : Carbonyl carbon (C=O) of the lactam. δ 120-145 ppm : Aromatic carbons (multiple signals). The carbon attached to bromine (C-Br) will be shifted. δ ~45 ppm : Quaternary carbon (C3) bearing the dimethyl groups. δ ~25 ppm : Methyl carbons (-CH₃). |

| FT-IR (cm⁻¹) | ~3200 cm⁻¹ : N-H stretching vibration. ~1710 cm⁻¹ : C=O (lactam carbonyl) stretching, a strong and characteristic absorption. ~1600, ~1480 cm⁻¹ : C=C aromatic ring stretching. |

| Mass Spec. (MS) | Molecular Ion (M⁺) : A prominent peak at m/z 240. Isotopic Pattern : A characteristic M+2 peak at m/z 242 of nearly identical intensity to the M⁺ peak, which is the definitive signature of a single bromine atom. |

Utility in Drug Discovery and Medicinal Chemistry

The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly as protein kinase inhibitors in oncology (e.g., Sunitinib).[7]

This compound serves as an ideal starting point for building libraries of novel drug candidates.[1]

-

Scaffold for Kinase Inhibitors : The indolinone core can mimic the hydrogen bonding pattern of ATP in the hinge region of protein kinases. The bromine at position 6 allows for the introduction of substituents that can target the solvent-exposed region or deeper hydrophobic pockets of the kinase active site.

-

Intermediate for Complex Synthesis : Beyond kinase inhibitors, the bromo-handle facilitates entry into diverse chemical spaces. Derivatives of 6-bromoindole have been investigated as potentiators of antibiotics and other biological applications.[8] The synthesis of complex natural products and other biologically active molecules often relies on intermediates where a halogen provides a site for late-stage functionalization.[9][10]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification : It is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage condition is sealed in dry, room temperature.[3][6]

References

-

PubChem. 6-Bromo-3,3-dimethylhexan-2-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available from: [Link]

- Google Patents. CN104292145A - Preparation method of 6-bromoindole derivative.

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

Pharmaffiliates. CAS No : 104086-73-9 | Product Name : Z-3-Dodecenyl E-Crotonate. Available from: [Link]

-

Semantic Scholar. 6-bromoindole. Available from: [Link]

-

National Institutes of Health. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Available from: [Link]

-

Adooq Bioscience. 468924 Z-3-Dodecenyl E-Crotonate CAS: 104086-73-9. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Available from: [Link]

-

acgpubs.org. Supporting information. Available from: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 3. 158326-84-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 158326-84-2 [chemicalbook.com]

- 5. This compound CAS#: 158326-84-2 [m.chemicalbook.com]

- 6. This compound | 158326-84-2 [amp.chemicalbook.com]

- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 10. 6-bromoindole | Semantic Scholar [semanticscholar.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-3,3-dimethylindolin-2-one (CAS: 158326-84-2): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-Bromo-3,3-dimethylindolin-2-one, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on providing actionable insights and robust methodologies.

Introduction: The Significance of the 3,3-Dimethyloxindole Scaffold

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 3-position creates a unique chemical entity, this compound, with tailored physicochemical properties that make it an invaluable intermediate in the synthesis of targeted therapeutics. This modification can enhance metabolic stability and provide a key handle for further chemical elaboration, allowing for the fine-tuning of a molecule's pharmacological profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 158326-84-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound can be conceptually approached through two primary routes: the Fischer indole synthesis followed by oxidation and methylation, or the direct alkylation of a pre-formed 6-bromooxindole core. The latter is often preferred for its efficiency and control.

Synthetic Pathway: Alkylation of 6-Bromooxindole

A robust and scalable method for the synthesis of this compound involves the exhaustive methylation of 6-bromooxindole. This process typically utilizes a strong base to deprotonate the acidic C-3 position, followed by quenching with an electrophilic methyl source like methyl iodide.

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the design of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, yet highly significant, derivative: 6-Bromo-3,3-dimethylindolin-2-one. As a Senior Application Scientist, my goal is to not only present the fundamental molecular characteristics of this compound but also to provide actionable insights into its synthesis, characterization, and potential applications in drug discovery. The methodologies described herein are grounded in established chemical principles, ensuring both scientific integrity and practical utility for researchers in the field.

Molecular Architecture and Physicochemical Properties

This compound possesses a bicyclic structure, comprising a benzene ring fused to a five-membered lactam ring. The key structural features are a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 3-position of the lactam ring. This gem-dimethyl substitution at the C3 position is a notable feature, influencing the molecule's conformation and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | [Calculated] |

| Molecular Weight | 240.10 g/mol | [Calculated] |

| CAS Number | 158326-84-2 | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

The presence of the bromine atom significantly impacts the electronic properties of the aromatic ring through its inductive and resonance effects. The gem-dimethyl group at the stereocenter C3 sterically hinders the adjacent carbonyl group and can influence the binding affinity and selectivity of its derivatives for biological targets.

Synthesis of this compound: A Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3,3-Dimethylindolin-2-one (Precursor)

This step can be achieved through a two-stage process starting from isatin.

-

Rationale: The gem-dimethyl group is installed via a Grignard reaction, which is a robust method for forming carbon-carbon bonds at a carbonyl carbon. The subsequent reduction of the tertiary alcohol is necessary to yield the desired 3,3-dimethyl substitution.

-

Methodology:

-

Grignard Reaction: To a solution of isatin in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C, add an excess (approximately 2.5 equivalents) of methylmagnesium bromide solution dropwise. The reaction is typically stirred for several hours at room temperature to ensure complete conversion to the 3-hydroxy-3-methylindolin-2-one intermediate. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Reduction: The crude tertiary alcohol intermediate is then subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or acetic acid. This step removes the hydroxyl group to afford 3,3-dimethylindolin-2-one.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Step 2: Regioselective Bromination

-

Rationale: The electron-donating nature of the amide nitrogen in the indolin-2-one ring directs electrophilic aromatic substitution primarily to the para-position (C6) relative to the nitrogen. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[3][4]

-

Methodology:

-

Reaction Setup: Dissolve the synthesized 3,3-dimethylindolin-2-one in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Add one equivalent of N-bromosuccinimide (NBS) to the solution. The reaction can be carried out at room temperature, although gentle heating (e.g., 60 °C) may be required to drive the reaction to completion.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography.

-

Spectroscopic Characterization: The Molecular Fingerprint

The definitive identification of this compound relies on a combination of spectroscopic techniques. While the exact spectra for this specific compound are not publicly available, the following sections provide an expert interpretation of the expected spectral data based on the analysis of closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of hydrogen atoms in the molecule.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~8.0-8.5 | singlet (broad) | - | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the nitrogen and exchange. |

| Aromatic H (C7-H) | ~7.3-7.5 | doublet | ~1.5-2.0 | This proton is ortho to the bromine and will appear as a doublet due to coupling with the C5-H. |

| Aromatic H (C5-H) | ~7.1-7.3 | doublet of doublets | ~8.0-8.5, ~1.5-2.0 | This proton is coupled to both the C4-H (ortho) and C7-H (meta). |

| Aromatic H (C4-H) | ~6.8-7.0 | doublet | ~8.0-8.5 | This proton is ortho to the C5-H. |

| Methyl (2 x CH₃) | ~1.3-1.5 | singlet | - | The two methyl groups are equivalent and attached to a quaternary carbon, hence they appear as a single sharp peak. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Predicted Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | ~180-185 | The carbonyl carbon of the lactam is significantly deshielded. |

| Aromatic C (C7a) | ~142-145 | Quaternary carbon attached to nitrogen. |

| Aromatic C (C3a) | ~135-138 | Quaternary carbon adjacent to the aromatic ring. |

| Aromatic C (C5) | ~128-132 | Methine carbon on the aromatic ring. |

| Aromatic C (C4) | ~125-128 | Methine carbon on the aromatic ring. |

| Aromatic C (C7) | ~115-120 | Methine carbon on the aromatic ring. |

| Aromatic C-Br (C6) | ~110-115 | Carbon directly attached to bromine. |

| Quaternary C (C3) | ~45-50 | The sp³ hybridized carbon bearing the two methyl groups. |

| Methyl C (2 x CH₃) | ~25-30 | The two equivalent methyl carbons. |

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| N-H | ~3200-3300 | Stretching |

| C-H (aromatic) | ~3000-3100 | Stretching |

| C-H (aliphatic) | ~2850-3000 | Stretching |

| C=O (lactam) | ~1700-1720 | Stretching |

| C=C (aromatic) | ~1600 and ~1470 | Stretching |

| C-N | ~1200-1300 | Stretching |

| C-Br | ~500-600 | Stretching |

The strong absorption band for the lactam carbonyl is a particularly diagnostic feature of the indolin-2-one core.[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br).[6]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A significant fragment at [M-15]⁺ would be expected, corresponding to the loss of one of the methyl groups.

-

Loss of the bromine atom (-Br): A fragment corresponding to [M-79]⁺ and [M-81]⁺ may be observed.

-

Alpha-cleavage: Cleavage of the bond between C3 and the gem-dimethyl group can lead to characteristic fragments.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Relevance in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Kinase Inhibition: The indolin-2-one core is a well-established pharmacophore for the development of protein kinase inhibitors.[7][8] By modifying the substituents on this scaffold, it is possible to achieve selectivity for different receptor tyrosine kinases (RTKs), which are key targets in cancer therapy.[7] The 6-bromo substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

-

Antimicrobial and Anti-inflammatory Potential: Bromoindole derivatives have been shown to possess antimicrobial and anti-inflammatory properties.[9][10][11] The presence of the bromine atom can enhance the biological activity of the molecule.

-

Structural Rigidity: The gem-dimethyl group at the C3 position provides steric bulk and restricts the conformational flexibility of the molecule. This can lead to improved binding affinity and selectivity for a specific biological target.

Caption: Potential applications of the this compound scaffold in drug discovery.

Conclusion and Future Directions

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure can be unambiguously confirmed using standard spectroscopic methods. The insights provided in this guide are intended to empower researchers to explore the full potential of this and related indolin-2-one derivatives. Future research efforts could focus on the development of a scalable synthesis, a thorough investigation of its biological activity against a panel of relevant targets, and the exploration of its use as a scaffold for the creation of diverse chemical libraries for high-throughput screening. The unique combination of a bromine handle for further derivatization and the conformational constraint imposed by the gem-dimethyl group makes this compound a highly promising starting point for the discovery of next-generation therapeutics.

References

- Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1129.

- Electrochemical Cobalt-Catalyzed C-H or N-H Oxidation: A Facile Route to Synthesis of Substituted Oxindoles.

- Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionaliz

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Preparation of 3,3-disubstituted oxindoles by addition of malon

- Flakus, H. T., & Hachuła, B. (2011). Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160.

- Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. (2023).

- Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives.

- Mass Spectrometry - Fragmentation P

- Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Organic Chemistry Portal.

- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv

- electrophilic aromatic bromination with N-bromosuccinimide. YouTube. (2021).

- Study of Mass Spectra of Some Indole Deriv

- Mass Spectrometry Fragment

- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.

- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides.

- Fragment

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).

- N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm

- 1H NMR chemical shift assignments for M2 compared with several indole...

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- A guide to 13C NMR chemical shift values. Compound Interest. (2015).

- Tables For Organic Structure Analysis.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3.

- 13C | Solvent | NMR Chemical Shifts. NMRS.io.

- 13-C NMR Chemical Shift Table.pdf.

- biological activity of substituted 3-nitroindoles. Benchchem.

- (E)-3-(3-Methylbut-2-en-1-ylidene)indolin-2-one - Optional[13C NMR] - Chemical. SpectraBase.

- Representative FTIR Spectrum for Oxindole in CCl4.

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- Current results on the biological and pharmacological activities of Indole-3-carbinol. NIH.

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019).

Sources

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-3,3-dimethylindolin-2-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,3-dimethylindolin-2-one

Introduction

This compound, also known as 6-bromo-3,3-dimethyloxindole, is a vital heterocyclic scaffold in medicinal chemistry and materials science. The oxindole core is a privileged structure found in numerous bioactive natural products and pharmaceuticals. The strategic placement of a bromine atom at the C6 position provides a versatile handle for further functionalization via cross-coupling reactions, while the gem-dimethyl group at the C3 position introduces steric bulk and locks the stereocenter, which can be crucial for modulating biological activity. This guide details a reliable and robust two-step synthetic pathway, providing in-depth mechanistic insights and a field-proven experimental protocol suitable for researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C7-N1 bond, revealing an N-aryl amide precursor. This disconnection points to an intramolecular Friedel-Crafts alkylation as the key bond-forming step. The required precursor, an α-halo amide, can be readily assembled from commercially available starting materials: 4-bromoaniline and 2-bromo-2-methylpropanoyl bromide.

This strategy is advantageous due to the accessibility of the starting materials and the high efficiency of the two chosen reaction classes: nucleophilic acyl substitution to form the amide, followed by a Lewis acid-catalyzed intramolecular SNAr-type cyclization.

Synthetic Pathway Visualization

The overall two-step synthesis is outlined below. The process begins with the formation of an amide intermediate, which is then cyclized to yield the final product.

Caption: Workflow for the synthesis of this compound.

Part 1: Synthesis of N-(4-bromophenyl)-2-bromo-2-methylpropanamide

This initial step involves the acylation of 4-bromoaniline with 2-bromo-2-methylpropanoyl bromide. The reaction proceeds via a standard nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the HBr byproduct, preventing the protonation of the starting aniline and driving the reaction to completion.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This forms a tetrahedral intermediate which subsequently collapses, expelling the bromide leaving group to form the amide bond. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl bromide.

Detailed Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add 4-bromoaniline (1.0 eq).

-

Solvent and Base Addition: Dissolve the aniline in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution.

-

Acyl Bromide Addition: Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous THF dropwise to the cooled, stirring mixture over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a precipitate (triethylammonium bromide) will be observed.

-

Workup: Filter off the solid precipitate and wash it with a small amount of THF. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, N-(4-bromophenyl)-2-bromo-2-methylpropanamide, which can be used in the next step, often without further purification.

Part 2: Synthesis of this compound

This final step is a classic intramolecular Friedel-Crafts alkylation. The Lewis acid, aluminum chloride (AlCl₃), is essential for this transformation.

Mechanistic Insight

The AlCl₃ coordinates to the bromine atom of the α-bromo group on the amide precursor. This coordination polarizes the C-Br bond, making the α-carbon significantly more electrophilic. The electron-rich benzene ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon. The cyclization occurs at the carbon atom ortho to the amide-directing group. A subsequent deprotonation-aromatization step yields the stable oxindole ring system.[2]

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and under an argon atmosphere, place anhydrous aluminum chloride (AlCl₃) (2.5 eq).

-

Reagent Addition: Add the crude N-(4-bromophenyl)-2-bromo-2-methylpropanamide (1.0 eq) from the previous step to the flask.

-

Reaction Conditions: Carefully heat the reaction mixture to 130 °C with stirring. The mixture will melt and darken. Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring.

-

Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash them with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data Summary

The following table provides an overview of the reagents used in this synthetic pathway.

| Step | Reagent | Molar Eq. | Purpose |

| 1 | 4-Bromoaniline | 1.0 | Starting Material |

| 1 | 2-Bromo-2-methylpropanoyl bromide | 1.1 | Acylating Agent |

| 1 | Triethylamine (TEA) | 1.2 | Acid Scavenger |

| 1 | Anhydrous THF | - | Solvent |

| 2 | N-(4-bromophenyl)-2-bromo-2-methylpropanamide | 1.0 | Cyclization Precursor |

| 2 | Aluminum Chloride (AlCl₃) | 2.5 | Lewis Acid Catalyst |

Note: Yields for this specific pathway are typically moderate to good, but are highly dependent on the purity of reagents and adherence to anhydrous conditions.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound. The pathway relies on fundamental and well-understood organic reactions, making it accessible for researchers and drug development professionals. The final product is a valuable intermediate, primed for further chemical exploration through reactions like Suzuki or Buchwald-Hartwig cross-couplings at the bromine position, enabling the synthesis of diverse and complex molecular architectures.

References

A Spectroscopic Guide to 6-Bromo-3,3-dimethylindolin-2-one: Structure Elucidation and Data Interpretation

Abstract

6-Bromo-3,3-dimethylindolin-2-one is a key heterocyclic scaffold utilized in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its precise structural characterization is paramount for ensuring reaction success, purity, and downstream efficacy. This technical guide provides an in-depth analysis of the core spectroscopic data essential for the unequivocal identification and quality assessment of this compound. We will explore the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering field-proven insights for researchers, chemists, and quality control professionals in the drug development sector.

Introduction and Molecular Structure

The indolin-2-one core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 3-position creates a versatile building block (CAS Number: 158326-84-2) with specific steric and electronic properties. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the molecular architecture of this compound. Each technique offers a unique piece of the structural puzzle, and together, they provide a comprehensive and validated fingerprint of the molecule.

Below is the chemical structure of this compound with a standard numbering convention used for subsequent spectral assignments.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

-

Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | NH -1 |

| ~ 7.2 - 7.4 | Doublet | 1H | H -4 |

| ~ 7.1 - 7.2 | Doublet of Doublets | 1H | H -5 |

| ~ 6.9 - 7.0 | Doublet | 1H | H -7 |

| ~ 1.35 | Singlet | 6H | C3-(CH ₃)₂ |

Spectral Interpretation

The ¹H NMR spectrum is highly characteristic. The gem-dimethyl groups at the C3 position are magnetically equivalent and thus appear as a prominent singlet integrating to six protons, typically observed around δ 1.35 ppm .

The aromatic region reveals the substitution pattern. The proton at C7 (ortho to the amide nitrogen) is expected to appear as a doublet. The proton at C4 (adjacent to the fused ring junction) will also be a doublet. The proton at C5 , being coupled to both H-4 and H-7 (though the meta coupling to H-7 might be small), is anticipated to appear as a doublet of doublets. The bromine atom at C6 deshields the ortho protons (H-5 and H-7) to a certain extent.

A broad singlet, typically observed downfield (e.g., δ 8.0-8.5 ppm in DMSO-d₆), corresponds to the amide proton (NH -1). Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count and characterization of the carbon framework.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 180 - 185 | C 2 | Amide Carbonyl Carbon |

| ~ 142 - 145 | C 7a | Aromatic C adjacent to N |

| ~ 130 - 135 | C 5 | Aromatic CH |

| ~ 125 - 130 | C 4 | Aromatic CH |

| ~ 120 - 125 | C 3a | Aromatic C (fused) |

| ~ 115 - 120 | C 6 | Aromatic C-Br |

| ~ 110 - 115 | C 7 | Aromatic CH |

| ~ 45 - 50 | C 3 | Quaternary sp³ Carbon |

| ~ 24 - 28 | C3-(C H₃)₂ | Methyl Carbons |

Spectral Interpretation

The most downfield signal in the spectrum, around δ 180-185 ppm , is unequivocally assigned to the amide carbonyl carbon (C2 ), a characteristic shift for such functional groups.[3] The aromatic region will display six distinct signals. The carbon bearing the bromine atom (C6 ) will have its chemical shift influenced by the heavy atom effect. The carbon atoms adjacent to the electron-withdrawing amide group (C7a ) will be shifted downfield. The quaternary sp³ carbon (C3 ) is expected around δ 45-50 ppm , while the two equivalent methyl carbons will appear as a single, typically intense signal in the aliphatic region around δ 24-28 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information based on its fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). Electrospray ionization (ESI) in positive mode is a common and effective technique.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

Data Summary: MS

| m/z | Assignment | Rationale |

| 239.99 | [M]+• | Molecular ion with ⁷⁹Br isotope |

| 241.99 | [M+2]+• | Molecular ion with ⁸¹Br isotope |

| 224.97 | [M-CH₃]+ | Fragment from loss of a methyl group (with ⁷⁹Br) |

| 226.97 | [M-CH₃+2]+ | Fragment from loss of a methyl group (with ⁸¹Br) |

Note: Observed m/z values may vary slightly based on instrumentation and ionization mode (e.g., [M+H]⁺ at 240.99 and 242.99).

Interpretation and Fragmentation

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for the molecular ion ([M]+• and [M+2]+•) and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity. The monoisotopic mass of the compound is approximately 239.99 Da.[4]

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, which is a common fragmentation for compounds with a gem-dimethyl group. This results in a stable acylium ion.

Caption: Plausible fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.

Data Summary: IR

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 - 3300 | N-H Stretch | Amide (N-H) |

| ~ 2950 - 2980 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~ 1680 - 1710 | C=O Stretch | Amide (Lactam) |

| ~ 1600 - 1620 | C=C Stretch | Aromatic Ring |

| ~ 550 - 650 | C-Br Stretch | Aryl Bromide |

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring. The N-H stretching vibration of the amide is expected to appear as a moderately broad band around 3200-3300 cm⁻¹ . The presence of the gem-dimethyl groups is confirmed by the aliphatic C-H stretching bands just below 3000 cm⁻¹ (e.g., ~2970 cm⁻¹ ). Finally, the C-Br stretch, while weaker, can typically be found in the fingerprint region between 550-650 cm⁻¹ .[5]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provide a robust and self-validating system for the structural confirmation of this compound. ¹H NMR confirms the proton environment and substitution pattern, ¹³C NMR maps the carbon backbone, Mass Spectrometry verifies the molecular weight and elemental composition (via bromine's isotopic pattern), and IR spectroscopy identifies the essential functional groups. This comprehensive spectroscopic profile is indispensable for ensuring material identity, purity, and quality in any research or development setting.

References

Sources

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - 6-bromo-2,2-dimethylindolin-3-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-3,3-dimethylindolin-2-one

Introduction

The 3,3-disubstituted indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic introduction of functional groups onto this core provides a powerful platform for modulating pharmacological activity. 6-Bromo-3,3-dimethylindolin-2-one is a particularly valuable synthetic intermediate, offering two primary, orthogonal sites for chemical modification: the nucleophilic nitrogen of the lactam and the carbon-bromine bond on the aromatic ring, which is primed for transition-metal-catalyzed cross-coupling reactions. The gem-dimethyl substitution at the C3 position provides steric bulk, enhancing the metabolic stability of its derivatives, a desirable trait in drug development.

This guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights and detailed protocols for its derivatization. We will explore the key transformations that underscore its versatility as a building block for creating diverse chemical libraries aimed at discovering novel therapeutic agents.

Synthesis of the Core Scaffold

While various methods exist for the synthesis of oxindole cores, a common and effective route to this compound involves the cyclization of an appropriately substituted α-haloamide derived from a bromoaniline precursor. This foundational synthesis sets the stage for subsequent functionalization.

Part 1: Reactivity at the N1 Position (Amide Nitrogen)

The amide proton at the N1 position is acidic and can be readily removed by a suitable base, generating a nucleophilic anion. This anion serves as a handle for introducing a wide array of substituents through alkylation and arylation reactions.

N-Alkylation

The introduction of alkyl groups at the N1 position is a fundamental transformation, typically achieved via an SN2 reaction between the generated indolinone anion and an alkyl halide.

Causality Behind Experimental Choices: The choice of base is critical for achieving efficient and selective N-alkylation.

-

Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is a common choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the amide N-H, driving the reaction to completion without competing nucleophilic attack on the alkylating agent.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the counter-ion (e.g., Na⁺), leaving a more reactive, "naked" indolinone anion, which accelerates the rate of the SN2 reaction.

-

Milder Bases: For highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) or sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) can be employed, often in solvents like acetone or acetonitrile.[3]

Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of the indolinone core.

Representative Protocol: N-Benzylation

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 240.11 | 1.0 g | 4.16 | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 | 200 mg | 5.00 | 1.2 |

| Benzyl Bromide | 171.04 | 0.55 mL | 4.58 | 1.1 |

| Anhydrous DMF | - | 20 mL | - | - |

Procedure:

-

To an oven-dried, round-bottom flask under an argon atmosphere, add this compound.

-

Add anhydrous DMF via syringe and cool the stirred solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become colored.

-

Add benzyl bromide dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the N-benzylated product.

N-Arylation

The formation of a C(aryl)-N bond can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[4][5] The Ullmann reaction, a classic method, typically requires harsh conditions (high temperatures) and stoichiometric copper.[6][7][8] Modern palladium-catalyzed methods offer milder conditions and broader substrate scope.

The choice between these methods often depends on the electronic properties of the aryl halide coupling partner and the desired functional group tolerance. For instance, the presence of an N-phenyl group is confirmed by the existence of 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one.[4]

Part 2: Reactivity at the C6-Bromo Position

The C6-bromo substituent is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. This aryl bromide is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[9][10]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄, or generated in situ from Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand is required. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling challenging substrates.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[9] It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[11]

-

Solvent: The reaction is often run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to ensure solubility of both the organic substrates and the inorganic base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 240.11 | 500 mg | 2.08 | 1.0 |

| Phenylboronic Acid | 121.93 | 305 mg | 2.50 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 120 mg | 0.104 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 575 mg | 4.16 | 2.0 |

| 1,4-Dioxane / Water | - | 10 mL / 2 mL | - | - |

Procedure:

-

In a Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography to afford the 6-phenyl derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction is a cornerstone of modern medicinal chemistry for accessing anilines and their derivatives under relatively mild conditions.[14][15]

Causality Behind Experimental Choices:

-

Catalyst System: The evolution of this reaction is marked by the development of sophisticated phosphine ligands. While early systems used simple ligands like P(o-tolyl)₃, modern protocols employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, JohnPhos) or bidentate ligands (e.g., BINAP, Xantphos).[16] These ligands promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or LiHMDS can be used depending on the substrate's sensitivity.[16]

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for synthesizing arylalkynes, which are versatile intermediates and structural motifs in materials science and pharmaceuticals.[17][18]

Causality Behind Experimental Choices:

-

Classic Conditions: The reaction is traditionally co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI).[17] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[19]

-

Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free protocols.[20] These methods typically require a stronger amine base (e.g., pyrrolidine, diisopropylamine) which serves both as a base and potentially as a ligand, and often use more sophisticated palladium/phosphine catalyst systems to facilitate the catalytic cycle without the copper acetylide intermediate.[19][20]

Representative Protocol: Copper-Free Sonogashira Coupling

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 240.11 | 500 mg | 2.08 | 1.0 |

| Phenylacetylene | 102.14 | 0.27 mL | 2.50 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 73 mg | 0.104 | 0.05 |

| Diisopropylamine (DIPA) | 101.19 | 1.5 mL | - | - |

| Anhydrous THF | - | 10 mL | - | - |

Procedure:

-

To a Schlenk tube, add this compound and PdCl₂(PPh₃)₂.

-

Evacuate and backfill with argon three times.

-

Add anhydrous THF, DIPA, and phenylacetylene via syringe.

-

Heat the mixture to 60 °C and stir for 6-10 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the 6-(phenylethynyl) derivative.

Heck Reaction

The Mizoroki-Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, resulting in a substituted alkene product.[21][22] It is a powerful method for vinylation of aryl halides.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst, which is reduced in situ to the active Pd(0) species.[21]

-

Ligands: While some Heck reactions can be performed "ligand-free" (especially with aryl iodides), the use of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) is generally required for aryl bromides to improve catalyst stability and activity.[21]

-

Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the HBr generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[23][24]

Catalytic Cycle of the Heck Reaction

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Part 3: Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have been explored for various therapeutic applications, highlighting the value of this core in drug discovery. The ability to rapidly generate diverse analogues via the reactions described above allows for efficient structure-activity relationship (SAR) studies.

| Derivative Class | Therapeutic Target/Activity | Reference |

| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinase (VEGFR, PDGFR) Inhibitors | [2] |

| 5-Bromo-substituted Indolinones | Cytotoxic agents against cancer cell lines | [25] |

| General Indole Derivatives | Antitumor, Antihypertensive, Antimitotic Agents | [26] |

The functionalization at the C6 position, in particular, allows for the extension of substituents into solvent-exposed regions of protein binding pockets, which can be a key strategy for improving potency and selectivity.

Conclusion

This compound is a robust and versatile starting material for the synthesis of complex molecules. Its reactivity is dominated by two key, orthogonal sites: the N1-amide and the C6-bromo positions. Mastery of N-alkylation/arylation and the suite of palladium-catalyzed cross-coupling reactions at the C6-position provides chemists with a powerful toolkit. The insights and protocols detailed in this guide serve as a foundation for researchers, scientists, and drug development professionals to leverage this valuable scaffold in the creation of novel chemical entities with significant therapeutic potential.

References

-

Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Antal, C., et al. (n.d.). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Perumal, S., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]

-

ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

-

B. R. Raju, et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Retrieved from [Link]

-

Carretero, J. C., et al. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

G. T., et al. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). C2-C3-Substituted Indole Scaffolds. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. Retrieved from [Link]

-

PubMed. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

-

Nikalje, A. P., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-BROMO-3,3-DIMETHYL-1-PHENYLINDOLIN-2-ONE | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. benchchem.com [benchchem.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 21. Heck reaction - Wikipedia [en.wikipedia.org]

- 22. Heck Reaction [organic-chemistry.org]

- 23. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

solubility of 6-Bromo-3,3-dimethylindolin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-3,3-dimethylindolin-2-one for Research and Development

Executive Summary

This compound is a halogenated oxindole derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its physical and chemical properties.[1][2] Foremost among these is its solubility profile in common organic solvents, a critical parameter that dictates the choice of reaction media, purification strategies, and formulation approaches. This guide provides a detailed analysis of the factors governing the solubility of this compound, presents available solubility data, and outlines a robust experimental protocol for its determination, empowering researchers to optimize its use in their laboratory workflows.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" provides a foundational framework for predicting solubility, where a solute's polarity, hydrogen bonding capability, and molecular size determine its affinity for a given solvent.[3]

This compound (MW: 240.1 g/mol ) possesses a rigid, heterocyclic structure with distinct regions of varying polarity.[4]

-

Polar Moieties: The lactam (a cyclic amide) functional group is the primary polar center, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for favorable dipole-dipole interactions and hydrogen bonding with polar protic and aprotic solvents.

-

Nonpolar Moieties: The benzene ring, the bromine atom, and the gem-dimethyl groups at the C3 position contribute to the molecule's nonpolar, lipophilic character. These regions favor interactions with nonpolar solvents through van der Waals forces.

-

Predicted Properties: The compound is a solid at room temperature and is predicted to have a boiling point of 333.3±42.0 °C.[5] Its predicted pKa is approximately 13.47, indicating it is a very weak acid and will not significantly ionize in neutral or moderately acidic/basic aqueous solutions.[6]

This amphiphilic nature—possessing both polar and nonpolar characteristics—suggests that this compound will exhibit limited solubility in the extremes of the polarity spectrum (e.g., water or hexane) and will favor solvents of intermediate polarity.

Solubility Profile in Common Organic Solvents

Quantitative solubility data for this compound is not extensively published. However, qualitative assessments from supplier data sheets provide a valuable starting point. The following table summarizes known and predicted solubility characteristics.

| Solvent | Solvent Class | Observed/Predicted Solubility | Rationale for Researchers |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[5][6] | A common solvent for creating high-concentration stock solutions for biological screening. Heating may be required to achieve full dissolution. Its high boiling point makes it suitable for reactions at elevated temperatures. |

| Chloroform (CHCl₃) | Polar Aprotic | Slightly Soluble[5][6] | Useful for reactions and as a solvent for NMR analysis. Its volatility allows for easy removal post-reaction. Dichloromethane (DCM) is expected to have a similar solubility profile. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Predicted: Slightly to Moderately Soluble | The ability to hydrogen bond with the lactam group should facilitate some solubility. Often used in purification via recrystallization, potentially as the primary solvent or in a co-solvent system. |

| Tetrahydrofuran (THF) | Polar Aprotic | Predicted: Moderately Soluble | A common ethereal solvent for organic reactions. Its polarity is suitable for dissolving the compound without the reactivity concerns of protic solvents. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Predicted: Slightly to Moderately Soluble | A solvent of intermediate polarity, frequently used for extraction and chromatography. Its solubility characteristics make it a key component of mobile phases for purification. |

| Toluene / Xylene | Nonpolar Aromatic | Predicted: Poorly to Slightly Soluble | The aromatic ring may offer some favorable π-π stacking interactions, but the overall polarity mismatch with the lactam suggests low solubility. May be useful as an anti-solvent for crystallization. |

| Hexane / Heptane | Nonpolar Aliphatic | Predicted: Insoluble | The high polarity of the lactam functionality prevents dissolution in nonpolar aliphatic solvents. These are ideal choices as anti-solvents for precipitation and for washing solids to remove nonpolar impurities. |

| Water | Polar Protic | Predicted: Insoluble | The large nonpolar surface area imparted by the benzene ring, bromine, and dimethyl groups outweighs the polarity of the lactam, leading to very poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To move beyond qualitative descriptors, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the approximate solubility of this compound in a laboratory setting. This self-validating workflow ensures reproducibility and provides actionable data for process development.[7][8][9]

Materials and Equipment

-

This compound (solid)

-

Analytical balance (± 0.1 mg)

-

Calibrated micropipettes

-

Vortex mixer

-

Thermostatic shaker/incubator (optional, for temperature control)

-

2 mL glass vials with screw caps

-

Selection of organic solvents (HPLC grade or equivalent)

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 5.0 mg of this compound into a tared 2 mL glass vial. Record the exact mass.

-

Initial Solvent Addition: Add 250 µL of the selected solvent to the vial. This creates an initial test concentration of ~20 mg/mL.

-

Agitation: Cap the vial securely and vortex vigorously for 60 seconds. Visually inspect for undissolved solid. The principle behind vigorous, standardized agitation is to overcome kinetic barriers to dissolution and reach equilibrium more rapidly.[8]

-

Equilibration: Place the vial on a shaker at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure the system reaches thermodynamic equilibrium. If a shaker is unavailable, intermittent vortexing every 15 minutes is a suitable alternative.

-

Observation and Classification (Iterative Process):

-

Completely Dissolved: If the solid is completely dissolved, the compound is soluble at ≥20 mg/mL. Add another 5.0 mg of the solid, record the new total mass, and repeat steps 3-4 to probe higher concentrations.

-

Partially Dissolved/Insoluble: If solid material remains, add an additional 250 µL of solvent (total volume now 500 µL, concentration ~10 mg/mL). Repeat steps 3-4. Continue this stepwise dilution (e.g., to 1000 µL, ~5 mg/mL; 2000 µL, ~2.5 mg/mL) until the solid completely dissolves.

-

-

Data Recording: The solubility is recorded as the highest concentration at which the compound was fully dissolved. For example, if the initial 5.0 mg dissolved completely only after a total of 1.0 mL of solvent was added, the solubility is reported as ~5 mg/mL.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental solubility determination protocol.

Caption: Experimental workflow for determining compound solubility.

Conclusion and Practical Recommendations

The solubility profile of this compound is dictated by its dual polar and nonpolar characteristics. It exhibits slight solubility in polar aprotic solvents like DMSO and chloroform and is predicted to be poorly soluble in highly polar (water) or nonpolar (hexane) solvents.[5][6] This profile is critical for its practical application:

-

For Synthesis: Dichloromethane, chloroform, or THF are likely suitable reaction solvents.

-

For Purification: Recrystallization could be achieved by dissolving the compound in a moderately polar solvent (e.g., warm ethyl acetate or methanol) and adding a nonpolar anti-solvent (e.g., hexanes) upon cooling.

-